N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide
Description
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide is a complex organic compound with the molecular formula C₁₆H₂₁N₃O₃S It is characterized by the presence of a cyclohexylcarbonyl group, a hydrazino group, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[(cyclohexanecarbonylamino)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-13-10-6-5-9-12(13)15(21)17-16(23)19-18-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,20)(H2,17,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQKGACWJLCKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylcarbonyl chloride with hydrazine to form cyclohexylcarbonyl hydrazine. This intermediate is then reacted with carbon disulfide to yield the corresponding thiosemicarbazide. Finally, the thiosemicarbazide is coupled with 2-methoxybenzoyl chloride under appropriate conditions to produce the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The specific details of industrial synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pH.
Scientific Research Applications
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide can be compared with other similar compounds, such as:
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-hydroxybenzamide: This compound features a hydroxyl group in place of the methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
